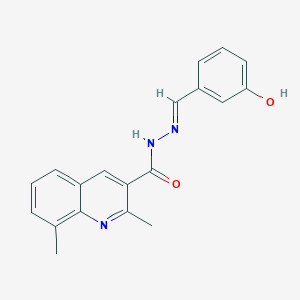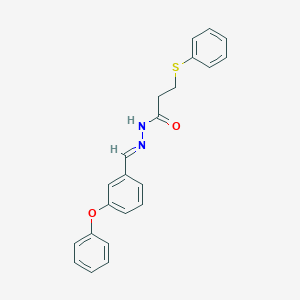
N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as HQC, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. HQC belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=). HQC has been studied for its pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer effects.
作用機序
The mechanism of action of N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). This compound has also been shown to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One advantage of using N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide in lab experiments is its relatively low toxicity compared to other anticancer agents. This compound has also been shown to have good solubility in organic solvents, which makes it easier to work with in the lab. One limitation of using this compound is its poor water solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide. One area of research is the development of novel this compound derivatives that have improved pharmacological properties, such as increased water solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of this compound with other anticancer agents or antioxidants. Finally, the therapeutic potential of this compound in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, warrants further investigation.
合成法
N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide can be synthesized through a condensation reaction between 2,8-dimethyl-3-quinolinecarboxylic acid hydrazide and 3-hydroxybenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
科学的研究の応用
N'-(3-hydroxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, this compound has been shown to have anticancer effects against various cancer cell lines, including breast, lung, and colon cancer. In neurology, this compound has been studied for its neuroprotective effects against oxidative stress and neuroinflammation. In immunology, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-12-5-3-7-15-10-17(13(2)21-18(12)15)19(24)22-20-11-14-6-4-8-16(23)9-14/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
InChIキー |
RSHJUKZSHUQUOT-RGVLZGJSSA-N |
異性体SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC(=CC=C3)O |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC(=CC=C3)O |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B306645.png)
![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)

![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)